Journal Name:Petroleum Science and Technology
Journal ISSN:1091-6466
IF:1.695
Journal Website:http://www.tandf.co.uk/journals/lpet
Year of Origin:1997
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:308
Publishing Cycle:Monthly
OA or Not:Not
Effect of the Waveform of the Pulsed Electric Field on the Cylindrical Deformation of Uncharged Giant Unilamellar Vesicles
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-03 , DOI: 10.1021/acs.langmuir.3c00598
High-speed imaging of giant unilamellar vesicles (GUVs) in recent years has shown significant shape deformation of these vesicles under electroporating direct current (DC) pulsed electric fields, possibly altering the surface distribution of transmembrane potential (TMP) and, thereby, the location and extent of electroporation on the bilayer membrane. The development of TMP, the corresponding shape deformation, and the extent of electroporation depend upon the waveform of the applied electric field. In this work, the deformation of vesicles was carried out under a high-intensity, single cycle of a sinusoidal pulsed electric field (SSPEF) and a square wave pulsed electric field (SWPEF). The cylindrical shape deformations of vesicles were observed for both SSPEF and SWPEF and were dependent upon the ratio of conductivity of the inner medium to the outer medium, α. For α = 1 and α > 1, the vesicles deformed into prolate cylinders as a result of Maxwell stress, whereas they were compressed into oblate cylinders for α 1, which can be attributed to a higher TMP and faster charging of the membrane. The predictions of the approximate model for the deformation of vesicles agreed with the experiment, with deviations between the two as a result of the simplicity of the model. Moreover, the degree of deformation of vesicles [measured by the aspect ratio (AR)] and shape deformations of vesicles were found to be dependent upon the pulse width (TP) and amplitude (E0) of the SSPEF. The specific temporal variation of pore-forming tendencies of SSPEF and SWPEF, with their associated peculiarities, can be judiciously used for controlling electroporation in cells and vesicles.
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ATP-Assisted Protocellular Membrane Formation with Ethanolamine-Based Amphiphiles
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-08 , DOI: 10.1021/acs.langmuir.3c00600
Prebiotic membranes are one of the essential elements of the origin of life because they build compartments to keep genetic materials and metabolic machinery safe. Since modern cell membranes are made up of ethanolamine-based phospholipids, prebiotic membrane formation with ethanolamine-based amphiphiles and phosphates might act as a bridge between the prebiotic and contemporary eras. Here, we report the prebiotic synthesis of O-lauroyl ethanolamine (OLEA), O-lauroyl methyl ethanolamine (OLMEA), and O-lauroyl dimethylethanolamine (OLDMEA) under wet–dry cycles. Turbidimetric, NMR, DLS, fluorescence, microscopy, and glucose encapsulation studies highlighted that OLEA-ATP and OLMEA-ATP form protocellular membranes in a 3:1 ratio, where ATP acts as a template. OLDMEA with a dimethyl group did not form any membrane in the presence of ATP. ADP can also template OLEA to form vesicles in a 2:1 ratio, but the ADP-templated vesicles were smaller. This suggests the critical role of the phosphate backbone in controlling the curvature of supramolecular assembly. The mechanisms of hierarchical assembly and transient dissipative assembly are discussed based on templated-complex formation via electrostatic, hydrophobic, and H-bonding interactions. Our results suggest that N-methylethanolamine-based amphiphiles could be used to form prebiotic vesicles, but the superior H-bonding ability of the ethanolamine moiety likely provides an evolutionary advantage for stable protocell formation during the fluctuating environments of early earth.
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Kinetic Studies of WO3-Based Photochromism in Polyvinyl Alcohol Film
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.langmuir.3c01227
Tungsten oxide (WO3) has been extensively studied for various photochromic applications. Blue coloration of WO3 is explained in terms of the intervalence charge transfer (IVCT) transition of electrons between W6+ and W5+. However, various absorption spectra with different shapes have been reported. Herein, a transparent film was prepared by drying aqueous solutions containing polyvinyl alcohol, WO3 nanoparticles and ethylene glycol (EG). For comparison, the photochromic behavior of an aqueous WO3 colloidal solution containing EG was also investigated. Under UV irradiation, a single intense peak was always observed at ca. 777 nm in the colloidal solution, but the absorption spectra of the film changed from a peak at 770 nm to two distinct peaks at 654 and 1003 nm. All absorption spectra observed with the film and the colloidal solution were deconvoluted into five peaks at 540, 640, 775, 984, and 1265 nm. Kinetic studies using the colloidal solution indicated that the coloration rates (r0) estimated at the deconvoluted peaks of 640, 775, and 984 nm followed the same rate law. On the other hand, in the case of the film, r0 evaluated at 640 or 984 nm was independent of the water amounts but increased proportionally to the EG amounts and the light intensity, although r0 at 775 nm significantly increased with the increasing amounts of water and EG. Raman and electron spin resonance spectroscopic observations of the film revealed that the photogenerated electrons migrated toward the terminal W═O moiety to accumulate and then a small anisotropic electron spin resonance signal appeared. Our study demonstrates that the absorption at 775 nm is due to IVCT between W6+ and W5+, which is stabilized with water in the bulk and the absorption peaks at 640 and 984 nm are attributable to IVCT on the WO3 surface.
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Long Term Durability of a Lubricant-Infused Surface for Dew Harvesting
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-06 , DOI: 10.1021/acs.langmuir.3c01123
Hydrophobic, lubricant-infused surfaces offer enhanced potential for dew harvesting compared to bare metal substrates due to their water repellent nature. Most of the studies to date examine the condensation effectiveness of the nonwetting surfaces over a short duration and have not considered the durability or performance of the surfaces over extended periods. To address this limitation, the present study experimentally investigates the long-term performance of a lubricant-infused surface subject to dew condensation for 96 h. Condensation rates as well as sliding and contact angles are measured periodically to examine the surface properties and water harvesting potential over time. Due to the narrow time window in which dew harvesting can be conducted in application, the additional collection time gained by shedding droplets at lower nucleation times is explored. It is shown that three phases occur in lubricant drainage, which affect performance metrics relevant to dew harvesting. The first 24 h of condensation induces drainage that has little effect on the adhesion of droplets to the surface and on the additional collection time. The next phase, from about 24 to 72 h, showed steady drainage and a steady decrease in performance. The final 24 h, from about 72 to 96 h of operation, was seen to have little added effect on drainage and therefore on the performance metrics. The study bears significance in the design of surfaces for long-term use in practical water harvesters.
Detail
Manipulating the Thermal Conductivity of the Graphene/Poly(vinyl alcohol) Composite via Surface Functionalization: A Multiscale Simulation
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.langmuir.3c00677
The reverse non-equilibrium molecular dynamics simulation is used to investigate the influence of functional groups (FGs) on the thermal conductivity of a graphene/poly(vinyl alcohol) (PVA) composite, which considers non-polar (methyl) and polar (hydroxyl, amino, and carboxyl) groups. First, the polar groups can be more effective to improve the interfacial thermal conductivity than the non-polar group. This can be explained well by characterizing the interfacial Coulombic energy, number and lifetime of hydrogen bonds, vibrational density of states, and integrated autocorrelation of the interfacial heat power. Moreover, the hydroxyl group can improve the interfacial thermal conductivity more than the other groups, which can be rationalized by analyzing the surface roughness of graphene and the radial distribution function of FGs and the PVA chains. However, the introduction of FGs destroys the graphene structure, which consequently reduces the intrinsic thermal conductivity. Furthermore, by adopting the effective medium approximation model and finite element method, there exists a critical graphene length where the overall thermal conductivities are equal for the functionalized and pristine graphene. Finally, the distribution state of graphene is emphasized to be more vital in determining the overall thermal conductivity than the generally accepted interfacial thermal conductivity.
Detail
Multivalent Interactions Enable the Natural Alkaline Amino Acids to Transmute into Macroscopic Adhesive Materials
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.langmuir.3c00948
Natural alkaline amino acids (aAAs) have been found to interact with tannic acid (TA) in aqueous solution via multiple noncovalent interactions, giving rise to the formation of water-immiscible supramolecular copolymers (aAAs/TA). The driving forces and the internal structures of the supramolecular copolymers were characterized by nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), ζ-potential, elemental analysis (EA), and scanning electron microscopy (SEM). Rheological and lap shear adhesion measurements identify that the aAAs/TA soft materials exhibit wet and underwater adhesion, shear thinning, and self-healing behavior. This supramolecular adhesive can be utilized as both injectable materials and self-gelling powder. Another feature of the aAAs/TA adhesives is the acceptable cellular compatibility with L-929 cells, which enables the supramolecular copolymers to be potential soft materials for health care and bio-related applications. The work highlights that the cross-linked supramolecular polymerization strategy enables minimalistic biomolecules to emulate the functions of complicated proteins secreted by aquatic organisms.
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Photonic Crystal Films Based on Polymer Particles with a Core/Shell Structure Responding to Ethanol
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.langmuir.3c01214
Responsive photonic crystals assembled from colloidal particles have been increasingly utilized in detection and sensing devices owing to their attractive ability to change color in response to external conditions. Methods of semi-batch emulsifier-free emulsion and seed copolymerization are successfully applied for the synthesis of monodisperse submicron particles with a core/shell structure, a core being formed by polystyrene or poly(styrene-co-methyl methacrylate) and a shell being formed by poly(methyl methacrylate-co-butyl acrylate). The particle shape and diameter are analyzed by the dynamic light scattering method and scanning electron microscopy, and the composition is investigated by ATR-FTIR spectroscopy. As shown by scanning electron microscopy and optical spectroscopy, the thin-film 3D-ordered structures based on poly(styrene-co-methyl methacrylate)@poly(methyl methacrylate-co-butyl acrylate) particles exhibited the properties of photonic crystals with minimum number of defects. For polymeric photonic crystal structures based on core/shell particles, a pronounced solvatochromism with respect to ethanol vapor (less than 10 vol %) is observed. Moreover, the nature of the crosslinking agent has a significant effect on the solvatochromic properties of 3D-ordered films.
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On the Impact of Ambient Humidity and Evaporation on Demixing of Binary Mixtures
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.langmuir.3c00690
As per known data, hexane and diethylene glycol monoethyl ether (DGME) are perfectly miscible at temperatures above some 6 °C (critical solution temperature, CST), manifesting a miscibility gap below this temperature. Yet, when deposing hexane–DGME layers or sessile droplets, we unexpectedly observe demixing already at room temperature. As hexane is volatile, one may be tempted to explain this in terms of evaporative cooling. However, apart from some extreme cases, estimations and direct measurements reveal that such cooling cannot be as drastic as to bring the temperature down to CST. Then, we hypothesize that such anomalous demixing could be caused by moisture in the ambient atmosphere. After all, even if hexane is practically immiscible with water, DGME is hygroscopic. To verify this conjecture, a series of experiments were carried out in a chamber with well-controlled temperature and relative humidity (RH), where a layer of the hexane–DGME mixture was observed by reflective shadowgraphy. In this way, we could measure the “apparent” CST as a function of RH, which indeed proves to be higher than 6 °C and tends to the classical value only at vanishing RH. Our picture of the phenomenon is also well backed up by a heuristic model of the ternary mixture (also including water) based on regular-solution and van Laar fits of the known binary-pair properties.
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Cassie’s Law Reformulated: Composite Surfaces from Superspreading to Superhydrophobic
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.langmuir.3c01313
In 1948, Cassie provided an equation describing the wetting of a smooth, heterogeneous surface. He proposed that the cosine of the contact angle, θc, for a droplet on a composite surface could be predicted from a weighted average using the fractional surface areas, fi, of the cosines of contact angles of a droplet on the individual component surfaces, i.e., cos θc = f1 cos θ1 + f2 cos θ2. This was a generalization of an earlier equation for porous materials, which has recently proven fundamental to underpinning the theoretical description of wetting of superhydrophobic and superoleophobic surfaces. However, there has been little attention paid to what happens when a liquid exhibits complete wetting on one of the surface components. Here, we show that Cassie’s equation can be reformulated using spreading coefficients. This reformulated equation is capable of describing composite surfaces where the individual surface components have negative (droplet state/partial wetting) or positive (film-forming/complete wetting) spreading coefficients. The original Cassie equation is then a special case when the combination of interfacial tensions results in a droplet state on the composite surface for which a contact angle can be defined. In the case of a composite surface created from a partial wetting (droplet state) surface and a complete wetting (film-forming) surface, there is a threshold surface area fraction at which a liquid on the composite surface transitions from a droplet to a film state. The applicability of this equation is demonstrated from literature data including data on mixed self-assembled monolayers on copper, silver, and gold surfaces that was regarded as definitive in establishing the validity of the Cassie equation. Finally, we discuss the implications of these ideas for super-liquid repellent surfaces.
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From Nanoparticles to Gels: A Breakthrough in Art Conservation Science
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.langmuir.3c01324
Cultural heritage is a crucial resource to increase our society’s resilience. However, degradation processes, enhanced by environmental and anthropic risks, inevitably affect works of art, hindering their accessibility and socioeconomic value. In response, interfacial and colloidal chemistry has proposed valuable solutions over the past decades, overcoming the limitations of traditional restoration materials and granting cost- and time-effective remedial conservation of the endangered artifacts. Ranging from inorganic nanoparticles to hybrid composites and soft condensed matter (gels, microemulsions), a wide palette of colloidal systems has been made available to conservators worldwide, targeting the consolidation, cleaning, and protection of works of art. The effectiveness and versatility of the proposed solutions allow the safe and effective treatment of masterpieces belonging to different cultural and artistic productions, spanning from classic ages to the Renaissance and modern/contemporary art. Despite these advancements, the formulation of materials for the preservation of cultural heritage is still an open, exciting field, where recent requirements include coping with the imperatives of the Green Deal to foster the production of sustainable, low-toxicity, and environmentally friendly systems. This review gives a critical overview starting from pioneering works up to the latest advancements in colloidal systems for art conservation, a challenging topic where effective solutions can be transversal to multiple sectors even beyond cultural heritage preservation, from the pharmaceutical and food industry, to cosmetics, tissue engineering, and detergency.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENERGY & FUELS 能源与燃料4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
39.60 32 Science Citation Index Expanded Not
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